molecular formula C17H20N2OS B2371054 4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine CAS No. 782462-76-4

4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine

Cat. No.: B2371054
CAS No.: 782462-76-4
M. Wt: 300.42
InChI Key: NERRUASWXPQBFF-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening can also aid in identifying the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • 2-Aminothiophene
  • 3-Methylthiophene
  • 5-Phenylthiophene

Uniqueness

4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-amino-4-methyl-5-phenylthiophen-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-14(17(20)19-10-6-3-7-11-19)16(18)21-15(12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERRUASWXPQBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N2CCCCC2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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